N-[(2Z)-4-ethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-[methyl(phenyl)sulfamoyl]benzamide
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Description
N-[(2Z)-4-ethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-[methyl(phenyl)sulfamoyl]benzamide is a useful research compound. Its molecular formula is C24H23N3O4S2 and its molecular weight is 481.59. The purity is usually 95%.
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Scientific Research Applications
Anticancer Activity :
- A related compound showed significant anticancer activity against breast, lung, colon, and ovarian cancer cell lines, indicating potential applications in cancer therapy (Ravinaik et al., 2021).
- Another study synthesized derivatives with pro-apoptotic activity, demonstrating notable growth inhibition in melanoma cell lines (Yılmaz et al., 2015).
Synthesis and Characterization :
- Microwave irradiation provided an efficient and cleaner method for synthesizing related benzamides, highlighting advancements in synthesis techniques (Saeed, 2009).
- A study focused on the synthesis of benzothiazole derivatives, emphasizing the importance of structural analysis in developing new compounds (Patel et al., 2009).
Antimicrobial and Antifungal Activity :
- Novel benzamide derivatives were found to exhibit significant antimicrobial and antifungal activities, suggesting potential applications in treating infections (Priya et al., 2006).
- Another study synthesized compounds with low to moderate antifungal activity, expanding the potential applications of these compounds in antimicrobial research (Saeed et al., 2008).
Potential as Endothelin Antagonists :
- A series of novel sulphonamides, including a related compound, showed high affinity and selectivity for the endothelin ETA receptor, indicating potential therapeutic applications (Mortlock et al., 1997).
Properties
IUPAC Name |
N-(4-ethoxy-3-methyl-1,3-benzothiazol-2-ylidene)-4-[methyl(phenyl)sulfamoyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O4S2/c1-4-31-20-11-8-12-21-22(20)26(2)24(32-21)25-23(28)17-13-15-19(16-14-17)33(29,30)27(3)18-9-6-5-7-10-18/h5-16H,4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHMPRURZKLOBNS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C2C(=CC=C1)SC(=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C4=CC=CC=C4)N2C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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